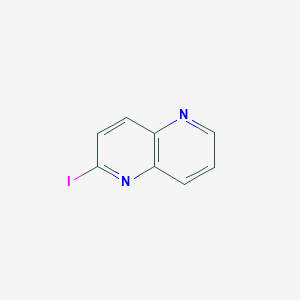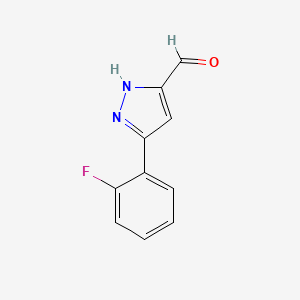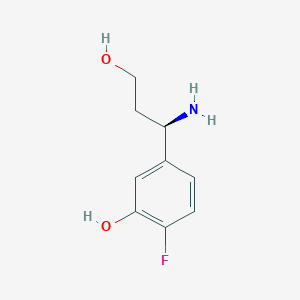
(R)-5-(1-Amino-3-hydroxypropyl)-2-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-(1-Amino-3-hydroxypropyl)-2-fluorophenol is a chiral compound with a specific stereochemistry It is characterized by the presence of an amino group, a hydroxypropyl group, and a fluorophenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(1-Amino-3-hydroxypropyl)-2-fluorophenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a fluorophenol derivative.
Introduction of Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using reagents like ammonia or amines.
Hydroxypropyl Group Addition: The hydroxypropyl group is added via a multi-step process, which may involve protection and deprotection steps to ensure the correct placement of functional groups.
Chiral Resolution: The final step involves chiral resolution to obtain the desired ®-enantiomer.
Industrial Production Methods
Industrial production of ®-5-(1-Amino-3-hydroxypropyl)-2-fluorophenol may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-(1-Amino-3-hydroxypropyl)-2-fluorophenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted phenol derivatives.
Applications De Recherche Scientifique
®-5-(1-Amino-3-hydroxypropyl)-2-fluorophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-5-(1-Amino-3-hydroxypropyl)-2-fluorophenol involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorophenol moiety may enhance the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-5-(1-Amino-3-hydroxypropyl)-2-fluorophenol: The enantiomer of the compound with different stereochemistry.
5-(1-Amino-3-hydroxypropyl)-2-chlorophenol: A similar compound with a chlorine atom instead of fluorine.
5-(1-Amino-3-hydroxypropyl)-2-methylphenol: A similar compound with a methyl group instead of fluorine.
Uniqueness
®-5-(1-Amino-3-hydroxypropyl)-2-fluorophenol is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H12FNO2 |
|---|---|
Poids moléculaire |
185.20 g/mol |
Nom IUPAC |
5-[(1R)-1-amino-3-hydroxypropyl]-2-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c10-7-2-1-6(5-9(7)13)8(11)3-4-12/h1-2,5,8,12-13H,3-4,11H2/t8-/m1/s1 |
Clé InChI |
FQHNCIRODQYJLS-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[C@@H](CCO)N)O)F |
SMILES canonique |
C1=CC(=C(C=C1C(CCO)N)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


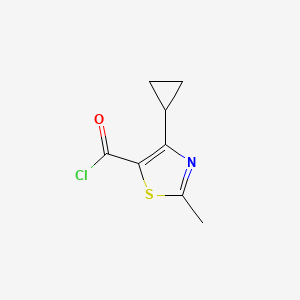
![Benzene, 1-[(1E)-2-iodoethenyl]-3-nitro-](/img/structure/B12962735.png)
![6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12962758.png)
![(5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B12962766.png)
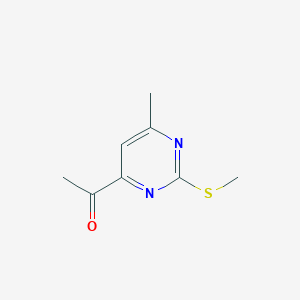
![6,8-Dibromo-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962776.png)

